
Menaquinone 8
Descripción general
Descripción
Menaquinone 8, also known as vitamin K2, is a lipid-soluble vitamin that plays a crucial role in various biological processes. It is one of the several forms of vitamin K2, distinguished by the number of isoprenoid side chain units. This compound contains eight isoprene units in its side chain, making it a long-chain menaquinone. This compound is primarily produced by anaerobic bacteria and is found in fermented foods and animal products.
Métodos De Preparación
Chemical Synthesis of Menaquinone-8
Chemical synthesis of MK-8 involves constructing its naphthoquinone head group and attaching an octa-isoprenoid side chain. While direct synthesis of MK-8 is less common than shorter-chain menaquinones, methodologies for analogs like MK-3 and MK-4 provide foundational insights.
Naphthoquinone Core Synthesis
The naphthoquinone core is typically derived from 2-methyl-1,4-naphthoquinone (menadione). A seven-step synthesis starting from β-citronellol has been reported for MK-3(II-H2), involving:
-
Methanesulfonation : Conversion of β-citronellol’s hydroxyl group to a mesylate intermediate .
-
Iodination : Substitution with NaI to form 8-iodo-2,6-dimethyloct-2-ene .
-
Carbonyl Addition : Reaction with ethyl acetoacetate under basic conditions to yield citronellylacetone .
-
Horner–Wadsworth–Emmons Olefination : Formation of methyl ester intermediates .
-
Prenylation : Attachment of the isoprenoid side chain via BF3 catalysis .
For MK-8, the isoprenoid chain length is extended to eight units using geranylgeranyl pyrophosphate (GGPP) analogs. Challenges include stereochemical control and side-chain oxidation, often addressed via asymmetric catalysis and protective-group strategies .
Side-Chain Modification
The octaprenyl side chain is synthesized via iterative isoprenoid elongation. Key steps include:
-
Prenyltransferase Catalysis : Enzymatic coupling of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form GGPP .
-
Chemical Coupling : BF3·OEt2-mediated Friedel-Crafts alkylation to attach the side chain to the naphthoquinone core .
Yields for chemical synthesis remain modest (∼30–60% per step), with purification challenges due to hydrophobic byproducts .
Microbial Production of Menaquinone-8
Wild-Type Bacterial Strains
MK-8 is naturally produced by Gram-positive bacteria and archaea. Notable producers include:
Organism | MK Type | Fermentation Time | Titer (mg/L) | Carbon Source | Reference |
---|---|---|---|---|---|
Lactococcus cremoris | MK-8 | 48 h | 0.09 µmol/L | Glucose | |
Escherichia coli | MK-8 | 24 h | 0.5–1.2 mg/g | Glycerol |
Lactococcus strains produce MK-8 as part of mixed menaquinones (MK-5 to MK-10), requiring extraction and chromatographic separation . E. coli synthesizes MK-8 natively but diverts precursors to ubiquinone-8 (Q-8), limiting yields .
Fermentation Optimization
-
Carbon Source : Glycerol enhances MK-8 titers in Bacillus subtilis by 30% compared to glucose .
-
Aerobic vs. Static Conditions : Aerobic fermentation increases MK-8 production in Lactococcus lactis by 5.2-fold .
-
Fed-Batch Cultivation : Extends the production phase, achieving 86.48 mg/L of MK-7 in B. subtilis (applicable to MK-8) .
Metabolic Engineering for Enhanced MK-8 Biosynthesis
Precursor Pathway Modulation
The methylerythritol phosphate (MEP) and shikimate pathways supply isoprenoid and naphthoquinone precursors, respectively. Key engineering targets:
Gene | Enzyme | Effect on MK-8 Titer |
---|---|---|
dxr | 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | 2× increase |
idi | Isopentenyl diphosphate isomerase | 1.8× increase |
ispA | Farnesyl diphosphate synthase | 2× increase |
Overexpression of menA (prenyltransferase) and menD (synthase) boosts MK-8 production fivefold in E. coli .
Competitive Pathway Knockout
Disrupting ubiCA (ubiquinone biosynthesis) redirects flux toward MK-8, increasing titers by 30% .
Engineered E. coli Strains
A 2011 study achieved the following improvements in E. coli:
Modification | MK-8 Titer (mg/g DCW) |
---|---|
Wild-type | 0.5 |
ΔubiCA + menA overexpression | 2.5 |
ΔubiCA + menD overexpression | 3.0 |
Extraction and Purification
MK-8’s hydrophobicity necessitates solvent-based extraction:
-
Cell Lysis : Lysozyme treatment or sonication.
-
Chromatography : Silica gel chromatography with hexane:ethyl acetate gradients .
Recovery yields range from 50–70%, with purity >95% achievable via HPLC .
Análisis De Reacciones Químicas
Redox Reactions in Electron Transport
MK-8 functions as a lipid-soluble electron carrier in bacterial anaerobic respiration. Its quinone/hydroquinone (MQ/MQH) redox cycle is critical for energy generation:
- Hydrogenation : MK-8(H), a hydrogenated derivative, exhibits enhanced antioxidant capacity (IC = 2.45 mg/mL in DPPH assay) compared to MK-4 .
- Structural Insight : NMR analysis confirms terminal isoprene saturation in MK-8(H) (δ = 2.19 ppm for CH groups) .
Enzymatic Interactions and Catalytic Roles
MK-8 interacts with enzymes in electron transport and biosynthesis:
- FSP1 Dependency : MK-8 participates in a non-canonical vitamin K cycle, regenerating reduced vitamin K to inhibit ferroptosis .
Chemical Modifications and Derivatives
MK-8 undergoes structural modifications that alter its physicochemical properties:
Aplicaciones Científicas De Investigación
Nutritional and Health Benefits
Menaquinone 8 is primarily recognized for its role as a vitamin essential for human health. It plays a crucial part in various metabolic processes, particularly in blood coagulation and bone metabolism.
Bone Health
Research indicates that MK-8 contributes to bone density and strength. It activates proteins involved in calcium metabolism, which is vital for maintaining bone health. Studies have shown that supplementation with MK-8 can reduce the risk of fractures in the elderly by enhancing bone mineralization and reducing osteoporosis risk .
Cardiovascular Health
MK-8 has been linked to improved cardiovascular function. Its ability to inhibit arterial calcification is particularly noteworthy, as it helps maintain vascular elasticity. Studies suggest that MK-8 supplementation may slow the progression of atherosclerosis, benefiting patients with cardiovascular diseases .
Antioxidant Properties
MK-8 exhibits potent antioxidant activity, which helps combat oxidative stress in cells. It has been shown to have a superior antioxidative effect compared to other forms of menaquinones like MK-4 and ubiquinone Q10. The antioxidant capacity of MK-8 is attributed to its ability to scavenge free radicals and inhibit the formation of advanced glycation end products (AGEs) .
Metabolic Engineering Applications
The metabolic engineering of microorganisms to produce MK-8 has emerged as a promising area of research. Escherichia coli has been genetically modified to enhance MK-8 production, making it a viable platform for large-scale synthesis.
Enhanced Production Techniques
Research has demonstrated that overexpressing specific genes involved in the menaquinone biosynthetic pathway can significantly increase MK-8 yields. For instance, the overexpression of MenA or MenD genes resulted in a fivefold increase in MK-8 content compared to wild-type strains . This approach not only provides a sustainable source of MK-8 but also facilitates its use in dietary supplements and functional foods.
Clinical Trials on Bone Health
A clinical trial involving postmenopausal women showed that MK-8 supplementation led to significant improvements in bone mineral density compared to placebo groups. The study highlighted the potential of MK-8 as a therapeutic agent for preventing osteoporosis .
Cardiovascular Research
In another study focusing on cardiovascular health, participants receiving MK-8 exhibited reduced arterial stiffness and improved endothelial function over a six-month period. This suggests that MK-8 may play a protective role against cardiovascular diseases .
Comparative Data Table
Mecanismo De Acción
Menaquinone 8 exerts its effects through its role as a cofactor in the gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins. This process is essential for the activation of various proteins involved in blood coagulation, bone metabolism, and other physiological functions. This compound participates in electron transport and ATP generation in bacterial cells, acting as an electron carrier in the electron transport chain .
Comparación Con Compuestos Similares
Menaquinone 8 is part of the vitamin K2 family, which includes several other menaquinones with varying lengths of isoprenoid side chains. Similar compounds include:
Menaquinone 4: Contains four isoprene units and is commonly found in animal products.
Menaquinone 7: Contains seven isoprene units and is prevalent in fermented foods like natto.
Menaquinone 9: Contains nine isoprene units and is also found in fermented foods.
Uniqueness of this compound: this compound is unique due to its specific isoprenoid chain length, which influences its solubility, bioavailability, and biological activity. Its role in bacterial electron transport and its presence in certain fermented foods and animal products distinguish it from other menaquinones .
Actividad Biológica
Menaquinone 8 (MK-8), a form of vitamin K2, is a lipophilic compound that plays a crucial role in various biological processes, including blood coagulation and bone metabolism. This article delves into the biological activities of MK-8, highlighting its antioxidant properties, antiglycation capabilities, and potential health benefits based on recent research findings.
Overview of this compound
Menaquinones are a group of compounds that differ in the length of their isoprenoid side chains. MK-8 is characterized by having eight isoprene units. It is primarily found in fermented foods and certain animal products and has been associated with various health benefits, particularly in cardiovascular health and bone density.
Antioxidant Activity
Recent studies have demonstrated that MK-8 exhibits significant antioxidant properties. The antioxidant activity of MK-8 was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to scavenge free radicals.
Comparative Antioxidant Efficacy
Compound | IC50 (mg/mL) | IC50 (μmol/L) |
---|---|---|
MK-8 | 2.45 | 3.4 |
MK-4 | 0.85 | 1.9 |
Ubiquinone Q10 | >7 | >8.1 |
The results indicate that while MK-4 has a stronger DPPH scavenging ability than MK-8, both are more effective than ubiquinone Q10 at comparable concentrations .
Antiglycation Properties
MK-8 has also been studied for its antiglycation effects, which are crucial in preventing the formation of advanced glycation end products (AGEs), implicated in various chronic diseases.
Inhibition of AGEs Formation
The effectiveness of MK-8 in inhibiting AGEs was evaluated using several models:
Model | IC50 (mg/mL) | IC50 (μmol/L) |
---|---|---|
BSA-Fructose | 5.26 | 7.3 |
BSA-Methylglyoxal | 9.02 | 12.6 |
Arginine-Methylglyoxal | 8.69 | 12.1 |
In all models tested, MK-8 demonstrated superior inhibition of AGEs formation compared to both MK-4 and ubiquinone Q10, suggesting its potential as a therapeutic agent against glycation-related diseases .
Cardiovascular Health
A high intake of menaquinones, particularly MK-7, MK-8, and MK-9, has been linked to a reduced incidence of coronary heart disease (CHD). A study indicated that for every additional 10 micrograms per day of vitamin K2 consumed, there was a significant reduction in CHD risk . This protective effect underscores the importance of dietary sources rich in menaquinones.
Bone Health
Menaquinones are also known to influence bone metabolism positively. They are involved in the carboxylation of osteocalcin, a protein necessary for bone mineralization. Adequate levels of MK-8 may contribute to improved bone density and reduced fracture risk .
Case Studies and Research Findings
Several case studies have explored the biological activities of MK-8:
- Antioxidant and Antiglycation Study : A study involving various concentrations of MK-8 showed its effectiveness in reducing oxidative stress markers and inhibiting glycation processes in vitro .
- Epidemiological Study on CHD : A cohort study revealed that individuals with higher dietary intake of menaquinones had significantly lower rates of coronary heart disease compared to those with lower intakes .
- Bone Density Research : Research indicated that postmenopausal women supplemented with vitamin K2 showed improved bone mineral density over time compared to controls not receiving supplementation .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying MK-8 biosynthesis pathways in bacterial models?
To investigate MK-8 biosynthesis, researchers should combine genetic knockout studies (e.g., targeting men or ubi gene clusters) with metabolic profiling using HPLC or LC-MS to quantify intermediates . Comparative analysis across bacterial strains (e.g., Bacillus subtilis vs. Escherichia coli) can elucidate species-specific pathways. Ensure growth media are standardized to avoid confounding nutrient effects .
Q. How can MK-8 levels be accurately quantified in biological samples?
Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high specificity, particularly in complex matrices like serum or tissue. Validate methods with internal standards (e.g., deuterated MK-8) to correct for matrix effects. For dietary intake studies, combine food frequency questionnaires with biochemical validation to address recall bias .
Q. What in vitro and in vivo models are appropriate for studying MK-8’s role in calcium metabolism?
In vitro: Osteoblast/osteoclast co-cultures with MK-8 supplementation (0.1–10 µM range) to assess carboxylated osteocalcin levels. In vivo: Use rodent models with vitamin K-deficient diets, monitoring vascular calcification via micro-CT and serum biomarkers (e.g., dp-ucMGP) . Compare outcomes with phylloquinone controls to isolate MK-8-specific effects .
Advanced Research Questions
Q. How should researchers address contradictions in epidemiological data linking MK-8 to cardiovascular disease risk?
Confounding variables (e.g., dietary patterns, genetic polymorphisms in VKORC1) must be statistically controlled using multivariable regression. Stratify analyses by MK-8 subtypes (e.g., MK-4 vs. MK-8) and consider Mendelian randomization to infer causality. Replicate findings in diverse cohorts to assess generalizability .
Q. What experimental designs are optimal for investigating MK-8’s effect on bacterial virulence factors?
For biofilm studies, use Staphylococcus aureus strains (MSSA/MRSA) grown in physiologically relevant MK-8 concentrations (0.01–4 µg/mL). Include fibronectin-coated surfaces to mimic host environments. Quantify biofilm biomass via crystal violet assays and validate with confocal microscopy. Control for population density-dependent effects using quorum-sensing mutants (e.g., agr-deficient strains) .
Q. How can mechanistic studies disentangle MK-8’s role in gene regulation from its metabolic functions?
Employ RNA-seq or CRISPR-Cas9 screens to identify MK-8-responsive genes (e.g., sarA in S. aureus). Pair this with metabolomic profiling to correlate transcriptional changes with metabolic flux. Use isotopic tracing (e.g., ¹³C-labeled MK-8) to track incorporation into electron transport chains vs. regulatory pathways .
Q. What statistical approaches are recommended for analyzing dose-response relationships in MK-8 studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are preferable for dose-response data. For small sample sizes, use bootstrapping to estimate confidence intervals. In omics datasets, apply false discovery rate (FDR) correction to adjust for multiple comparisons .
Q. How can interlaboratory variability in MK-8 bioactivity assays be minimized?
Adopt standardized protocols for cell culture conditions (e.g., serum-free media, hypoxia mimetics) and instrument calibration. Use reference materials (e.g., NIST-certified MK-8) for cross-lab validation. Report data following MIAME or FAIR guidelines to enhance reproducibility .
Q. Methodological Challenges
Q. What strategies mitigate bias in longitudinal studies of MK-8 and chronic disease outcomes?
Implement time-varying covariate models to account for changes in MK-8 intake over follow-up periods. Use sensitivity analyses to test robustness against unmeasured confounders (e.g., gut microbiota composition affecting MK-8 absorption) .
Q. How can researchers resolve discrepancies between in vitro and in vivo findings on MK-8’s bioavailability?
Conduct pharmacokinetic studies with radiolabeled MK-8 in animal models, comparing oral vs. parenteral administration. Pair with in vitro Caco-2 cell assays to simulate intestinal absorption. Adjust for protein-binding effects using equilibrium dialysis .
Propiedades
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFTDVRVLXFY-WQWYCSGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-38-6 | |
Record name | Menaquinone 8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menaquinone 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MENAQUINONE 8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.